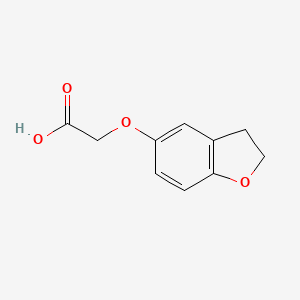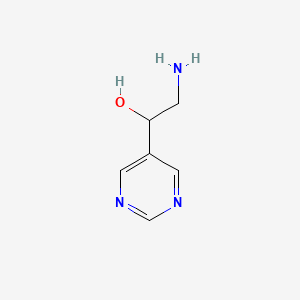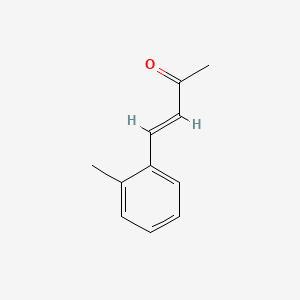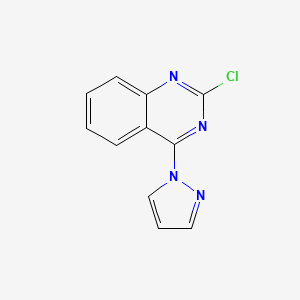![molecular formula C6H8N2O3 B15317680 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893749-64-9](/img/structure/B15317680.png)
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,2-oxazole-3-carboxylic acid and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group on the oxazole ring with methylamine under controlled conditions, often using a base to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the oxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring or other functional groups.
Substitution Products: Different substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of heterocyclic chemistry. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Oxazole-3-carboxylic acid: Similar structure but lacks the methylamino group.
Thiazole derivatives: Similar heterocyclic structure but contains sulfur instead of oxygen.
Indole derivatives: Another heterocyclic compound with a different ring structure.
Uniqueness: The presence of the methylamino group in 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid distinguishes it from other oxazole derivatives, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
893749-64-9 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
5-(methylaminomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4-2-5(6(9)10)8-11-4/h2,7H,3H2,1H3,(H,9,10) |
Clave InChI |
YLWTUVGTHMKNAO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


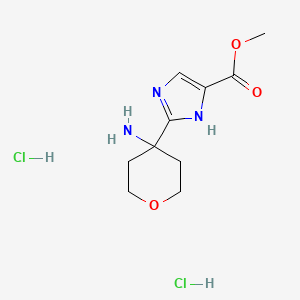
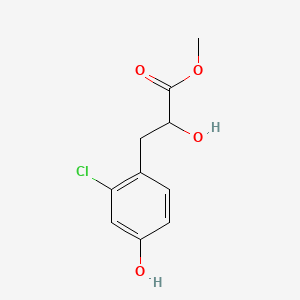
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
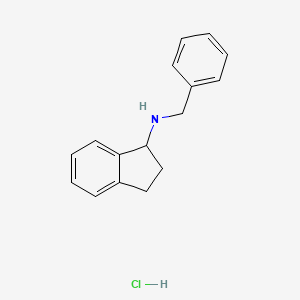

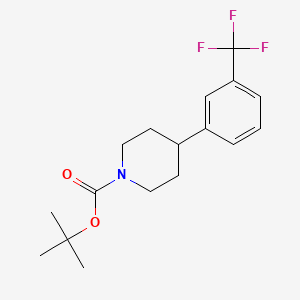
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
